(±)9(10)-DiHOME-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

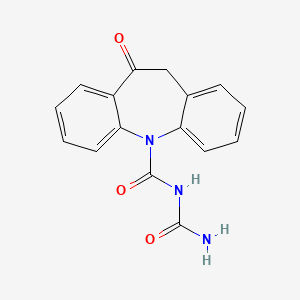

(±)9(10)-DiHOME-d4 contains four deuterium atoms at the 9, 10, 12, and 13 positions. It is intended for use as an internal standard for the quantification of (±)9(10)-DiHOME by GC- or LC-mass spectrometry (MS). Leukotoxin is the 9(10) epoxide of linoleic acid, generated by neutrophils during the oxidative burst. This unstable compound is rapidly degraded by epoxide hydrolases to form the diol, (±)9(10)-DiHOME. Mitochondrial dysfunction, vasodilation, and apoptosis are features of leukotoxin toxicity. In renal proximal tubular cells, the diol hydrolysis products of leukotoxin, such as (±)9(10)-DiHOME, have been directly implicated as the cytotoxic agent responsible for cell death.

科学的研究の応用

Quantum Chemical Methods and London Dispersion Effects

Research on quantum chemical methods, such as Kohn-Sham density functional theory (DFT), has been significantly advanced with the development of methods like DFT-D4. This model, which includes atomic partial charge information for generating pairwise dispersion coefficients, is crucial for accurately determining the structures and chemical properties of various molecules, including organometallic complexes. These advancements are particularly relevant for designing dispersion-controlled reactions, especially in homogeneous catalysis, highlighting the importance of accurately describing thermochemistry in gas-phase for a wide range of chemical systems (Bursch et al., 2019).

Accurate Theoretical Chemistry with Coupled Pair Models

The advancement in coupled cluster (CC) theory has enabled highly accurate studies of molecular systems, including those with up to approximately 100 atoms. These developments are crucial for experimental chemists, as they can predict the outcome of chemical reactions, interpret structure and bonding in molecules, and provide insights into reaction mechanisms. This is particularly relevant for understanding and manipulating complex chemical systems, from small molecules to larger structures like proteins (Neese et al., 2009).

Atomic-Charge Dependent London Dispersion Correction

The D4 model represents a significant step forward in computing London dispersion interactions, crucial for accurately modeling molecular interactions in a wide range of chemical systems. This model's introduction of atomic partial charges and geometry-dependent dipole-dipole dispersion coefficients has improved thermochemical properties, especially for metal-containing systems. Such advancements are essential for a broad array of applications in theoretical chemistry, from understanding fundamental molecular interactions to designing new materials and catalysts (Caldeweyher et al., 2018).

Experimental and Theoretical Study of High-Spin d4 Complexes

Studies on high-spin d4 complexes, such as chromium(II) Tutton’s salts, have provided critical insights into their ground-state electronic structures. This research is fundamental for understanding the stereochemistry and bonding in such complexes, which has implications in various areas of inorganic chemistry and materials science. Understanding these properties can lead to the development of novel materials with unique electronic and magnetic properties (Dobe et al., 2004).

Tight-Binding Quantum Chemical Method with Multipole Electrostatics

The GFN2-xTB method, which incorporates anisotropic second-order density fluctuation effects and atomic partial charge dependent D4 London dispersion model, represents a leap in the fast calculation of structures and noncovalent interaction energies for large molecular systems. This method is particularly useful for exploring the conformational space of complex molecular systems and is beneficial for computational studies in biochemistry and materials science (Bannwarth et al., 2018).

特性

製品名 |

(±)9(10)-DiHOME-d4 |

|---|---|

分子式 |

C18H30D4O4 |

分子量 |

318.5 |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17+/m1/s1/i7D,10D,16D,17D |

InChIキー |

XEBKSQSGNGRGDW-NPOMILTLSA-N |

SMILES |

CCCCC/C([2H])=C([2H])C[C@](O)([2H])[C@](O)([2H])CCCCCCCC(O)=O |

同義語 |

Leukotoxin diol-d4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。